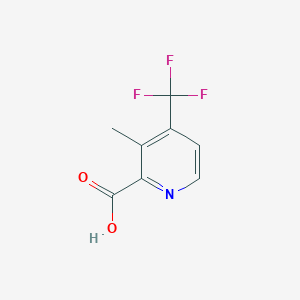

3-Methyl-4-(trifluoromethyl)picolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

3-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-12-6(4)7(13)14/h2-3H,1H3,(H,13,14) |

InChI Key |

DTTBEKCBXSPGKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Trifluoromethyl Picolinic Acid and Its Analogs

Strategies for the Construction of the Pyridine (B92270) Core

One of the primary methods for preparing trifluoromethylpyridine (TFMP) derivatives involves the construction of the pyridine ring from a building block that already contains a trifluoromethyl group. jst.go.jpresearchoutreach.org This approach leverages cycloaddition or condensation reactions to form the heterocyclic core.

Common strategies include:

Condensation of Carbonyl Compounds: Classical methods like the Hantzsch pyridine synthesis or its variations can be adapted. This would involve the condensation of a trifluoromethylated 1,3-dicarbonyl compound, an aldehyde (such as acetaldehyde (B116499) to introduce the methyl group), and an ammonia (B1221849) source. baranlab.org

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions are a powerful method for constructing pyridine rings. baranlab.org This could involve the reaction of a trifluoromethyl-substituted 1,2,4-triazine (B1199460) with an appropriate enamine or ynamine to form the pyridine ring after the extrusion of dinitrogen.

Cascade Reactions: Modern methods employ cascade reactions to form highly substituted pyridines. For example, a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime can generate a 3-azatriene intermediate, which then undergoes electrocyclization and oxidation to yield the pyridine product. nih.gov Selecting appropriate starting materials would allow for the incorporation of the methyl and trifluoromethyl groups.

A summary of common ring-forming strategies is presented below.

| Reaction Type | Key Precursors | General Description |

|---|---|---|

| Condensation Reactions (e.g., Hantzsch) | β-ketoester (CF3-substituted), Aldehyde, Ammonia | A one-pot cyclocondensation to form a dihydropyridine, which is subsequently oxidized. |

| Cycloaddition (e.g., Diels-Alder) | Azadiene (CF3-substituted), Alkyne/Alkene | [4+2] cycloaddition to form the pyridine ring, often followed by an elimination or oxidation step. baranlab.org |

| Cascade C-N Coupling/Electrocyclization | α,β-Unsaturated Ketoxime, Alkenylboronic Acid | A multi-step sequence involving C-N bond formation, electrocyclization, and aerobic oxidation to afford the pyridine. nih.gov |

Achieving the specific 3-methyl-4-(trifluoromethyl) substitution pattern is a significant challenge due to the potential for forming other isomers. Regiocontrol is often difficult to achieve in standard pyridine syntheses. nih.gov Modern strategies have been developed to overcome this, with pyridyne chemistry emerging as a particularly effective tool for the regioselective difunctionalization of the pyridine ring. nih.govnih.govrsc.org

The generation of a 3,4-pyridyne intermediate allows for the sequential and regioselective introduction of two different functional groups at the C3 and C4 positions. researchgate.net A general approach involves:

Generation of the Pyridyne: A suitably substituted pyridine, such as a 3-chloro-4-lithiated pyridine, can eliminate LiCl to form the highly reactive 3,4-pyridyne intermediate. rsc.org

Regioselective Nucleophilic Addition: The pyridyne intermediate is then trapped by a nucleophile (e.g., an organomagnesium reagent). The regioselectivity of this addition can be controlled by other substituents on the ring. nih.govrsc.org

Electrophilic Quench: The resulting pyridylmagnesium or pyridyllithium species can be quenched with an electrophile to install the second substituent. nih.govresearchgate.net

This methodology allows for a highly controlled assembly of polysubstituted pyridines that are otherwise difficult to access. nih.gov

Introduction of Carboxylic Acid Functionality

The picolinic acid moiety (a carboxylic acid at the 2-position) can be introduced either through direct carboxylation of the pyridine ring or by manipulating a precursor functional group.

Direct carboxylation is a common method for synthesizing pyridinecarboxylic acids. epfl.ch This process typically involves the formation of an organometallic intermediate from a halogenated pyridine precursor, which is then quenched with carbon dioxide.

A representative synthetic sequence for a related compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, illustrates this principle:

Directed Metalation: A starting material like 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (B572742) is treated with a strong, non-nucleophilic base such as TMPMgCl·LiCl (2,2,6,6-tetramethyl-piperidinylmagnesium chloride lithium chloride complex) to achieve regioselective deprotonation at the 2-position. google.com

Reaction with Carbon Dioxide: The resulting organometallic intermediate is then quenched by bubbling CO2 gas through the reaction mixture. google.com

Acidification: An acidic workup protonates the carboxylate salt to yield the final picolinic acid product. google.com

This approach is highly effective for introducing the carboxylic acid group at a specific position on a pre-formed, functionalized pyridine ring.

An alternative route to picolinic acids involves the synthesis of a corresponding picolinate (B1231196) ester, followed by hydrolysis to the carboxylic acid. This can be advantageous if the ester is easier to synthesize or purify than the acid itself.

The process involves two key steps:

Esterification: A precursor, such as a 2-halopyridine or a picolinoyl chloride, can be converted to the ester. For example, picolinic acids can be converted to active esters (like p-nitrophenyl or N-hydroxysuccinimidyl esters) using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Hydrolysis: The ester is cleaved to yield the carboxylic acid and an alcohol. This reaction is typically catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: The ester is heated under reflux with a dilute mineral acid, such as HCl or H2SO4. The reaction is reversible, so an excess of water is used to drive it to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): The ester is heated with a strong base like sodium hydroxide. This reaction is irreversible as the resulting carboxylate salt is not attacked by the alcohol. The final step requires acidification to protonate the carboxylate and obtain the picolinic acid.

Metal ions such as Cu2+ and Ni2+ have also been shown to catalyze the hydrolysis of picolinic acid esters. researchgate.netacs.org

Trifluoromethylation Protocols in Pyridine Synthesis

The introduction of the trifluoromethyl group is a defining feature of the target molecule. There are three main strategies for incorporating this moiety into a pyridine ring. jst.go.jp

Halogen Exchange (Halex) Reaction: This is a widely used industrial method that involves the fluorination of a trichloromethylpyridine precursor. The reaction is typically carried out by treating the (trichloromethyl)pyridine with hydrogen fluoride (B91410) (HF), often in the presence of a metal halide catalyst under liquid or vapor phase conditions. jst.go.jpgoogle.comgoogle.comnih.gov This method is effective for large-scale production but may require harsh conditions.

Construction from a CF3-Containing Building Block: As mentioned in section 2.1.1, the pyridine ring can be assembled from acyclic precursors that already contain the trifluoromethyl group. jst.go.jpresearchoutreach.org This avoids the harsh conditions of direct fluorination and allows for the synthesis of complex derivatives. A four-stage route starting from trifluoroacetic anhydride (B1165640) (TFAA) and an alkyl vinyl ether has been developed for the synthesis of 6-(trifluoromethyl)pyrid-2-one, demonstrating the utility of this approach. acs.org

Direct Trifluoromethylation: This modern approach involves the direct introduction of a CF3 group onto the pyridine ring. This can be achieved through:

Radical Trifluoromethylation: This method often results in a mixture of isomers due to the high reactivity of the trifluoromethyl radical. researchgate.net

Regioselective C-H Trifluoromethylation: To control the position of substitution, the pyridine ring can be activated. For example, quaternization to an N-methylpyridinium salt can direct nucleophilic trifluoromethylation to specific positions. researchgate.netacs.org

Metal-Catalyzed Cross-Coupling: Halogenated pyridines (e.g., bromo- or iodopyridines) can undergo substitution reactions with a trifluoromethyl active species, such as trifluoromethyl copper, to introduce the CF3 group. jst.go.jpepfl.ch

| Method | Precursor | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogen Exchange | Trichloromethylpyridine | HF, metal halide catalyst google.comgoogle.com | Cost-effective for large scale | Harsh conditions, limited functional group tolerance |

| Building Block Approach | Acyclic CF3-containing precursors | Cyclocondensation/Cycloaddition jst.go.jp | Milder conditions, high complexity possible | Precursor availability can be limited |

| Direct C-H Trifluoromethylation | Substituted Pyridine | CF3 source (e.g., TFA), Ag2CO3 acs.org | Atom economical, late-stage functionalization | Regioselectivity can be a challenge |

| Cross-Coupling | Halopyridine | Trifluoromethyl copper jst.go.jpepfl.ch | Good regiocontrol | Requires pre-functionalized pyridine |

Table of Compounds

| Compound Name |

|---|

| 3-Methyl-4-(trifluoromethyl)picolinic acid |

| 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine |

| 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid |

| Trifluoroacetic anhydride |

| 6-(trifluoromethyl)pyrid-2-one |

| p-nitrophenyl ester |

| N-hydroxysuccinimidyl ester |

Electrophilic and Nucleophilic Trifluoromethylation Methods

Direct C-H trifluoromethylation of pyridine rings can be challenging to control regioselectively. chemrxiv.org However, methods have been developed that offer high selectivity. One successful strategy for achieving 3-position-selective trifluoromethylation involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by a reaction with an electrophilic trifluoromethylating agent. acs.orgacs.orgelsevierpure.com This process proceeds via the formation of an N-silyl enamine intermediate, which then reacts with the electrophilic CF3 source. chemrxiv.orgchemistryviews.org

This nucleophilic activation approach is notable for its high regioselectivity, often yielding the 3-position trifluoromethylated product as the sole regioisomer. chemrxiv.org The reaction conditions are tolerant of various functional groups, including carbon-halogen bonds and esters. chemrxiv.org This methodology has also been successfully applied to the late-stage trifluoromethylation of more complex bioactive molecules. chemistryviews.org

Key reagents used for electrophilic trifluoromethylation include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. beilstein-journals.orgchem-station.comresearchgate.netbrynmawr.edu These reagents act as a source of an electrophilic trifluoromethyl species ("CF3+") that can react with nucleophiles. researchgate.net

Conversely, nucleophilic trifluoromethylation involves reagents that deliver a trifluoromethyl anion ("CF3-") or its equivalent. These methods are also employed in the synthesis of trifluoromethylated heterocycles. mdpi.com

Table 1: Selected Electrophilic Trifluoromethylation Reagents

| Reagent Class | Specific Example(s) | Reference |

|---|---|---|

| Hypervalent Iodine | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) | beilstein-journals.orgbrynmawr.edu |

| Sulfonium Salts | Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) | beilstein-journals.orgresearchgate.net |

Radical-Mediated Trifluoromethylation Strategies

Radical-mediated trifluoromethylation is another major pathway for introducing the CF3 group. mdpi.com These reactions typically involve the generation of a trifluoromethyl radical (•CF3), which then reacts with the aromatic substrate. rsc.org However, a significant challenge with radical trifluoromethylation of unsubstituted pyridine is the lack of regioselectivity, often resulting in a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high reactivity of the radical intermediate. chemrxiv.orgresearchgate.net

Despite this challenge, radical approaches remain an important tool in organofluorine chemistry. Scalable and operationally simple radical trifluoromethylation methods have been developed, sometimes utilizing photoinduced reactions to generate the required radical species. chemrxiv.org

Derivatization and Functionalization Strategies of 3-Methyl-4-(trifluoromethyl)picolinic Acid

The structure of 3-Methyl-4-(trifluoromethyl)picolinic acid offers multiple sites for further chemical modification. The carboxylic acid group, the pyridine ring, and the methyl group can all serve as handles for introducing diverse chemical functionalities.

Ester Formation and Amidation Reactions

The carboxylic acid moiety is readily converted into esters and amides, which are common derivatives in medicinal chemistry.

Esterification: Standard acid-catalyzed esterification, known as the Fischer esterification, can be employed by reacting the picolinic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comrug.nl This is a reversible equilibrium-driven process, and water is often removed to drive the reaction to completion. masterorganicchemistry.com Alternatively, carboxylic acids can be converted to esters using peptide coupling reagents or by reaction with alkyl halides after deprotonation. organic-chemistry.org For instance, perfluorinated carboxylic acids have been derivatized using bromomethyl aromatic compounds. nih.gov

Amidation: The formation of amides from the picolinic acid can be achieved using a variety of modern coupling reagents. google.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (Hunig's Base) are effective for coupling carboxylic acids with amines to form amide bonds under mild conditions. google.com Other methods include the use of titanium(IV) fluoride (TiF4) as a catalyst for the direct amidation of carboxylic acids with amines. researchgate.net The synthesis of N-alkyl-N-phenylpicolinamides has been achieved by first converting the picolinic acid to its acid chloride in situ using thionyl chloride, followed by reaction with the desired amine. nih.gov

Table 2: Example of Amidation of a Picolinic Acid Derivative

| Carboxylic Acid | Amine | Coupling Reagent/Base | Product | Yield | Reference |

|---|

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of extended conjugated systems. The Suzuki-Miyaura cross-coupling reaction is a prominent example, typically involving the reaction of an organoboron compound with an organohalide. rsc.org

To utilize this chemistry, 3-Methyl-4-(trifluoromethyl)picolinic acid would first need to be functionalized into either a boronic acid/ester derivative or a halide. Trifluoromethyl-substituted pyridylboronic acids have been shown to readily undergo Suzuki-Miyaura coupling with various heteroaryl halides to produce bi- and tri-(hetero)arene systems in good yields. This approach is versatile for installing highly electron-withdrawing aromatic groups into larger molecular frameworks. researchgate.net

Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring itself can be functionalized through substitution reactions. The electronic nature of the existing substituents (electron-donating methyl group vs. electron-withdrawing trifluoromethyl and carboxylic acid groups) will direct the regioselectivity of these reactions.

Halogenation: Direct halogenation of the pyridine ring can occur under certain conditions. For example, it has been observed that the reaction of picolinic acid with thionyl chloride (SOCl2) to form the acid chloride can also lead to chlorination at the 4-position of the pyridine ring as a side reaction. nih.gov

Nucleophilic and Electrophilic Substitution: The synthesis of functionalized picolinic acid derivatives can also be achieved through a metallation-electrophile quench sequence. For instance, a substituted trifluoromethyl pyridine can be treated with a strong base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) to deprotonate a ring position, followed by quenching with an electrophile like carbon dioxide to install a carboxylic acid group. google.com This demonstrates how functional groups can be introduced onto the ring system.

Introduction of Diverse Chemical Moieties

Beyond the primary derivatizations, the functional groups on the 3-Methyl-4-(trifluoromethyl)picolinic acid scaffold can be used to introduce a wide array of other chemical moieties.

For example, a halogenated derivative of the picolinic acid can serve as a versatile intermediate. A bromo-substituted picoline can be converted into a primary amine by treatment with aqueous ammonia in the presence of a copper catalyst. google.com This introduces a key nucleophilic group that can be used for further derivatization. Similarly, an ester derivative could be reduced to a primary alcohol, providing another point for chemical modification. These subsequent transformations allow for the generation of a diverse library of compounds based on the core 3-Methyl-4-(trifluoromethyl)picolinic acid structure.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Trifluoromethyl Picolinic Acid

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of 3-methyl-4-(trifluoromethyl)picolinic acid are defined by two primary ionizable sites: the carboxylic acid proton and the lone pair of electrons on the pyridine (B92270) nitrogen atom. The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are significantly modulated by the electronic effects of the methyl (-CH3) and trifluoromethyl (-CF3) groups attached to the pyridine ring.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I). wikipedia.orgnih.gov This effect decreases the electron density within the pyridine ring, which in turn stabilizes the carboxylate anion formed upon deprotonation. Consequently, the carboxylic acid moiety is expected to be a stronger acid (exhibiting a lower pKa value) compared to unsubstituted picolinic acid. Conversely, the electron-withdrawing nature of the -CF3 group reduces the electron density on the pyridine nitrogen, making it a weaker base. wikipedia.org

For comparison, the pKa of unsubstituted picolinic acid's carboxylic group is approximately 5.4, while the pKa of its conjugate acid (protonated nitrogen) is around 1.0. hmdb.cadrugfuture.com The presence of the -CF3 group in 3-methyl-4-(trifluoromethyl)picolinic acid would lower both of these values. For instance, 4-(Trifluoromethyl)pyridine (B1295354) has a predicted pKa of 2.92 for its conjugate acid, significantly lower than that of pyridine (approx. 5.2), illustrating the strong base-weakening effect of the trifluoromethyl group. chemicalbook.com

The protonation equilibria of the molecule are thus pH-dependent. In aqueous solutions, the carboxylic acid group will be predominantly deprotonated to its carboxylate form at physiological pH, while the pyridine nitrogen will only become significantly protonated under strongly acidic conditions.

Table 1: Comparison of pKa Values for Picolinic Acid and Related Compounds

| Compound Name | Functional Group | Approximate pKa | Reference |

|---|---|---|---|

| Picolinic Acid | Pyridinium-H⁺ | 1.0 | chemicalbook.com |

| Picolinic Acid | Carboxylic Acid | 5.4 | drugfuture.com |

| Pyridine | Pyridinium-H⁺ | 5.2 | scripps.edu |

Reactivity of the Carboxylic Acid Group

Esterification: The carboxylic acid group of 3-methyl-4-(trifluoromethyl)picolinic acid is expected to undergo esterification with alcohols, typically under acidic catalysis (Fischer-Speiss esterification). The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the ester. While specific kinetic data such as rate constants and activation energies for 3-methyl-4-(trifluoromethyl)picolinic acid are not available, the reaction kinetics would be influenced by factors like temperature, catalyst concentration, and steric hindrance. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, which could facilitate the nucleophilic attack. rsc.org

Amidation: The formation of amides from 3-methyl-4-(trifluoromethyl)picolinic acid can be achieved through several standard synthetic routes. A common method involves activating the carboxylic acid, for instance, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.govresearchgate.net Alternatively, direct coupling with an amine can be facilitated by peptide coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which promote amide bond formation under mild conditions. researchgate.net Although detailed kinetic studies on this specific substrate have not been reported, the reaction rates are generally high when using activated carboxylic acid derivatives.

Picolinic acid and its derivatives are known to undergo thermal decarboxylation, particularly through a mechanism known as the Hammick reaction. wikipedia.orgunit.no This reaction is characteristic of α-heteroaromatic carboxylic acids and occurs upon heating, usually in the presence of a carbonyl compound such as an aldehyde or ketone. wikipedia.org

The proposed mechanism involves the spontaneous loss of carbon dioxide to form a zwitterionic intermediate (an azomethine ylide). wikipedia.orgyoutube.com This highly reactive intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the co-reactant. A subsequent intramolecular proton transfer yields the final 2-pyridyl-carbinol product. wikipedia.org

Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups can accelerate decarboxylation. researchgate.netsci-hub.se It is proposed that substituents at the 3-position can interfere with the coplanarity of the carboxylic acid group and the pyridine ring, weakening the C-C bond and facilitating its cleavage. researchgate.net Therefore, 3-methyl-4-(trifluoromethyl)picolinic acid is expected to be a viable substrate for the Hammick reaction, though specific conditions and yields have not been documented.

Reactivity of the Pyridine Nitrogen

The pyridine nitrogen atom possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron-pair donor). mdpi.com The basicity of this nitrogen is highly sensitive to the electronic nature of the ring substituents.

As previously discussed, the 4-trifluoromethyl group strongly deactivates the pyridine ring through its -I effect, significantly reducing the electron density on the nitrogen atom. nih.gov This makes the lone pair less available for donation to a proton or other Lewis acids. The 3-methyl group provides a weak, opposing electron-donating effect. The net result is that 3-methyl-4-(trifluoromethyl)picolinic acid is a substantially weaker base than unsubstituted pyridine or picolinic acid. This reduced Lewis basicity would manifest as weaker coordination to metal ions and lower enthalpies of adduct formation with Lewis acids like boron trifluoride. wikipedia.orgmdpi.com While quantitative measurements for this specific compound are unavailable, the trend is well-established in substituted pyridines.

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically accomplished using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and acetic acid. chemtube3d.comwikipedia.org The reaction involves the nucleophilic attack of the nitrogen lone pair on an electrophilic oxygen atom of the oxidant. chemtube3d.com

The rate of N-oxidation is dependent on the nucleophilicity of the pyridine nitrogen. Electron-withdrawing groups, like the trifluoromethyl group, deactivate the ring and make the nitrogen less nucleophilic, thus slowing down the reaction. researchgate.net Consequently, the N-oxidation of 3-methyl-4-(trifluoromethyl)picolinic acid would likely require more forcing conditions (e.g., stronger oxidants, higher temperatures, or longer reaction times) compared to the oxidation of unsubstituted pyridine. For particularly electron-deficient pyridines, stronger reagent systems such as hydrogen peroxide-urea complex with trifluoroacetic anhydride (B1165640) have been developed to achieve N-oxidation. researchgate.net The resulting N-oxide is a stable, dipolar species with its own unique reactivity profile. scripps.edu

Influence of the Trifluoromethyl Group on Reaction Mechanisms

The presence of a trifluoromethyl (-CF3) group on the picolinic acid scaffold profoundly influences its chemical reactivity. This is primarily due to the unique electronic and steric properties of the -CF3 group.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a significant impact on the susceptibility of the pyridine ring to electrophilic aromatic substitution reactions.

The electron density of the aromatic ring in 3-Methyl-4-(trifluoromethyl)picolinic acid is significantly reduced by the inductive effect of the -CF3 group. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, considerably more difficult to achieve compared to unsubstituted or alkyl-substituted picolinic acids. The deactivating nature of the trifluoromethyl group is quantitatively described by its positive Hammett constant (σp = 0.54), indicating its strong electron-withdrawing character. nih.gov

In addition to the deactivating effect, the trifluoromethyl group also directs incoming electrophiles to specific positions on the pyridine ring. The combined electronic effects of the electron-donating methyl group at the 3-position, the electron-withdrawing trifluoromethyl group at the 4-position, and the directing effect of the carboxylic acid and the ring nitrogen determine the regioselectivity of substitution. Generally, electron-withdrawing groups direct electrophilic attack to the meta position relative to themselves. Therefore, electrophilic attack on the pyridine ring of 3-Methyl-4-(trifluoromethyl)picolinic acid is expected to be disfavored at the positions ortho and para to the strongly deactivating trifluoromethyl group.

A computational study on the effects of aromatic trifluoromethylation has shown that it can enhance intermolecular π-π stacking interactions, which is attributed to an increased molecular quadrupole moment and dispersion interactions. researchgate.net While this study did not specifically investigate electrophilic aromatic substitution, it highlights the significant electronic perturbations caused by the -CF3 group.

Interactive Data Table: Hammett Constants of Relevant Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -CH3 | -0.17 | Electron-donating |

| -CF3 | 0.54 | Electron-withdrawing |

| -COOH | 0.45 | Electron-withdrawing |

Data sourced from various chemical literature.

The trifluoromethyl group is known to be significantly bulkier than a methyl group, which can introduce steric hindrance in reactions involving the picolinic acid molecule. nih.gov In 3-Methyl-4-(trifluoromethyl)picolinic acid, the adjacent positioning of the methyl and trifluoromethyl groups at the 3 and 4 positions, respectively, can create a sterically crowded environment.

This steric bulk can influence the approach of reagents to the neighboring reactive sites, including the carboxylic acid group at the 2-position and the nitrogen atom of the pyridine ring. For instance, in reactions such as esterification of the carboxylic acid or coordination to a metal center, the steric hindrance from the adjacent substituents may affect the reaction rate and the geometry of the resulting products.

A study on the formation of cadmium(II) halide complexes with methyl-substituted pyridines demonstrated that steric hindrance from methyl groups at the 2- and 2,6-positions lowered the formation constants of the complexes. rsc.org This was attributed to a decrease in entropy due to restricted rotation of the coordinating pyridine. rsc.org Although this study did not involve a trifluoromethyl group, it provides a clear precedent for the impact of steric bulk on the coordination chemistry of substituted pyridines. Given that the trifluoromethyl group is larger than a methyl group, a similar or even more pronounced steric effect would be expected in the reactions of 3-Methyl-4-(trifluoromethyl)picolinic acid.

Furthermore, computational studies on trifluoromethylated aromatic dimers have suggested that the increased size of the -CF3 group can lead to increased intermolecular π-π distances due to steric effects, which can influence molecular packing in the solid state. researchgate.net

Chelation and Complexation Behavior

Picolinic acid and its derivatives are well-known chelating agents, capable of forming stable complexes with a variety of metal ions through coordination of the pyridine nitrogen and the carboxylate oxygen. smolecule.com The presence of the methyl and trifluoromethyl substituents on the pyridine ring of 3-Methyl-4-(trifluoromethyl)picolinic acid is expected to modulate its chelation and complexation behavior.

The electronic effects of the trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. This, in turn, affects the stability and formation constants of the resulting metal complexes.

A study on zinc(II) complexes with isomeric trifluoromethyl-substituted pyridine carboxylic acids, namely 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid, revealed differences in their coordination modes. The 5-(trifluoromethyl)pyridine-2-carboxylic acid ligand formed a chelated complex, while the 4-(trifluoromethyl)nicotinic acid ligand coordinated in a monodentate fashion. rsc.org This highlights how the position of the trifluoromethyl group can influence the coordination chemistry. In the case of 3-Methyl-4-(trifluoromethyl)picolinic acid, the ortho-positioning of the carboxylic acid and the pyridine nitrogen strongly favors a bidentate chelation mode.

The steric hindrance created by the adjacent methyl and trifluoromethyl groups, as discussed in the previous section, can also play a crucial role in the complexation behavior. The bulk of these groups may influence the coordination geometry around the metal center and could potentially lead to the formation of distorted complexes.

While specific studies on the chelation of 3-Methyl-4-(trifluoromethyl)picolinic acid with a range of metal ions and the determination of their stability constants are not extensively documented in the available literature, the known properties of picolinic acid derivatives and the electronic and steric influences of the substituents allow for informed predictions about its coordination chemistry. Picolinic acid itself is known to enhance the expression of transferrin receptors through its iron-chelating properties, demonstrating the biological relevance of this class of chelating agents. nih.gov

Interactive Data Table: Potential Coordination Modes

| Ligand | Metal Ion (Example) | Expected Coordination Mode | Potential Influencing Factors |

| 3-Methyl-4-(trifluoromethyl)picolinic acid | Fe(III), Cu(II), Zn(II) | Bidentate (N, O-chelation) | Electronic effects of -CF3 and -CH3, Steric hindrance from adjacent substituents |

Spectroscopic and Structural Elucidation of 3 Methyl 4 Trifluoromethyl Picolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Methyl-4-(trifluoromethyl)picolinic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are utilized for a complete structural elucidation. The data presented herein are predicted values based on established spectroscopic principles and data from structurally analogous compounds.

The ¹H NMR spectrum of 3-Methyl-4-(trifluoromethyl)picolinic acid is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region is expected to show two signals for the protons on the pyridine (B92270) ring. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, the H-6 proton should also present as a doublet due to its coupling with H-5. The methyl group at position 3 is expected to be a singlet, as there are no adjacent protons to couple with. The acidic proton of the carboxylic acid group is often broad and may not be observed, or its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.60 | d | ~5.0 | H-6 |

| ~7.80 | d | ~5.0 | H-5 |

| ~2.60 | s | - | -CH₃ |

| ~12.0-13.0 | br s | - | -COOH |

Note: Predicted data. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the seven carbon atoms of the substituted pyridine ring and the one carbon of the methyl group. The trifluoromethyl group will cause the C-4 signal to appear as a quartet due to C-F coupling. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups, and the electron-donating effect of the methyl group.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Carboxylic Acid) |

| ~150.0 | C-2 |

| ~148.0 | C-6 |

| ~138.0 (q, ¹JCF ≈ 275 Hz) | CF₃ |

| ~135.0 (q, ²JCF ≈ 35 Hz) | C-4 |

| ~130.0 | C-5 |

| ~125.0 | C-3 |

| ~20.0 | -CH₃ |

Note: Predicted data. 'q' denotes a quartet. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For 3-Methyl-4-(trifluoromethyl)picolinic acid, the ¹⁹F NMR spectrum is expected to exhibit a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring.

Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63.0 | s | -CF₃ |

Note: Predicted data relative to CFCl₃. Actual experimental values may vary.

To further confirm the assignments from one-dimensional NMR, two-dimensional techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling and adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton signal to its directly attached carbon atom. Expected correlations would be between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the methyl proton singlet with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key expected HMBC correlations for 3-Methyl-4-(trifluoromethyl)picolinic acid would include:

The methyl protons to C-2, C-3, and C-4.

H-5 to C-3, C-4, and the carboxylic carbon.

H-6 to C-2, C-4, and C-5.

These correlations would provide unambiguous evidence for the substitution pattern on the picolinic acid backbone.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 3-Methyl-4-(trifluoromethyl)picolinic acid (C₈H₆F₃NO₂), the expected exact mass can be calculated.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 206.0423 |

| [M+Na]⁺ | 228.0243 |

| [M-H]⁻ | 204.0278 |

Note: Predicted data. Actual experimental values should be within a few ppm of the calculated values. The observation of the molecular ion peak with an m/z value corresponding to the calculated exact mass would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structure of a compound through its fragmentation pattern. For 3-Methyl-4-(trifluoromethyl)picolinic acid (molar mass: 219.14 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 219.

The fragmentation of this molecule under electron ionization would likely proceed through several predictable pathways, driven by the stability of the resulting fragments. Key bond cleavages would be anticipated adjacent to the carboxylic acid group and the pyridine ring.

A primary fragmentation event would be the loss of the carboxylic acid group (-COOH), resulting in a fragment with a mass-to-charge ratio (m/z) of 174. This corresponds to the [M - 45]⁺ ion. Another common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH), leading to an acylium ion [M - 17]⁺ at m/z 202. libretexts.org

Cleavage of the C-C bond between the methyl group and the pyridine ring would result in the loss of a methyl radical (•CH₃), producing a significant peak at m/z 204, corresponding to the [M - 15]⁺ fragment. The trifluoromethyl group (-CF₃) is also a likely leaving group, which would generate a fragment ion at m/z 150, [M - 69]⁺. Further fragmentation of the pyridine ring itself would lead to a more complex pattern of lower mass ions.

Table 1: Predicted Mass Spectrometry Fragmentation for 3-Methyl-4-(trifluoromethyl)picolinic Acid

| Fragment Ion | Predicted m/z | Identity |

| [M]⁺ | 219 | Molecular Ion |

| [M - OH]⁺ | 202 | Loss of hydroxyl radical |

| [M - COOH]⁺ | 174 | Loss of carboxylic acid group |

| [M - CH₃]⁺ | 204 | Loss of methyl radical |

| [M - CF₃]⁺ | 150 | Loss of trifluoromethyl group |

This table is predictive and awaits experimental verification.

Vibrational Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 3-Methyl-4-(trifluoromethyl)picolinic acid is expected to show characteristic absorption bands corresponding to its constituent groups.

The carboxylic acid O-H stretch will appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretching vibration of the carboxylic acid is anticipated to be a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group would likely be observed in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively.

The aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C and C=N stretching vibrations within the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations will also give rise to characteristic peaks in the fingerprint region (below 1400 cm⁻¹).

The C-F stretching vibrations from the trifluoromethyl group are expected to be very strong and will appear in the region of 1350-1100 cm⁻¹. The C-H stretching of the methyl group will be observed around 2980-2870 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for 3-Methyl-4-(trifluoromethyl)picolinic Acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300-2500 (broad) | Stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| Methyl C-H | 2980-2870 | Stretch |

| Carbonyl C=O | 1725-1700 | Stretch |

| Pyridine Ring C=C, C=N | 1600-1400 | Stretch |

| Trifluoromethyl C-F | 1350-1100 (strong) | Stretch |

| Carboxylic Acid C-O | 1320-1210 | Stretch |

This table is predictive and awaits experimental verification.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability.

For 3-Methyl-4-(trifluoromethyl)picolinic acid, the symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. The C=C and C=N ring stretching modes, particularly the symmetric "ring breathing" mode (around 1000 cm⁻¹), should be prominent. The symmetric stretching of the C-CF₃ bond would also likely be Raman active. In contrast to its strong IR absorption, the C=O stretch is often weaker in the Raman spectrum. The C-H stretching vibrations of the methyl and aromatic groups will also be present.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 3-Methyl-4-(trifluoromethyl)picolinic acid is expected to be dominated by transitions involving the π-electron system of the substituted pyridine ring.

The primary electronic transitions anticipated are π → π* and n → π. The π → π transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε) and are expected to occur in the UV region, likely below 300 nm. The presence of the carboxylic acid, methyl, and trifluoromethyl substituents on the pyridine ring will influence the exact wavelength of maximum absorption (λ_max).

The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxylic acid) to a π* antibonding orbital. These transitions are generally of lower intensity (smaller ε) and occur at longer wavelengths compared to π → π* transitions. youtube.com

Table 3: Predicted Electronic Transitions for 3-Methyl-4-(trifluoromethyl)picolinic Acid

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity (ε) |

| π → π | < 300 | High |

| n → π | > 300 | Low |

This table is predictive and awaits experimental verification.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is changed. Such studies can provide insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

For 3-Methyl-4-(trifluoromethyl)picolinic acid, a solvatochromic study would involve recording its UV-Vis spectrum in a series of solvents with varying polarities.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically leads to a small red shift (bathochromic shift, to longer wavelengths). This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π Transitions:* Conversely, n → π* transitions often exhibit a blue shift (hypsochromic shift, to shorter wavelengths) with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy gap for the transition. youtube.com

By analyzing the shifts in λ_max in different solvents, one could infer the nature of the electronic transitions and gain a deeper understanding of the electronic structure of 3-Methyl-4-(trifluoromethyl)picolinic acid. However, without experimental data, specific solvatochromic shifts cannot be detailed.

Computational Chemistry and Theoretical Investigations

Reaction Pathway and Mechanism Studies

Due to the specific nature of 3-Methyl-4-(trifluoromethyl)picolinic acid, detailed computational studies on its reaction pathways are not extensively available in the public domain. However, insights can be drawn from theoretical investigations into analogous picolinic acid derivatives and related catalytic cycles. For instance, computational studies on copper-catalyzed reactions involving picolinic acid ligands provide a framework for understanding potential mechanisms.

One such analogous reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where picolinic acid can act as a supporting ligand. Theoretical calculations for these types of reactions typically involve mapping the potential energy surface to identify the most favorable reaction pathway. The mechanism often proceeds through the formation of a copper-acetylide complex, followed by coordination of the azide (B81097) and subsequent cyclization. Computational analysis helps to elucidate the role of the picolinic acid ligand in stabilizing intermediates and lowering the activation barriers of the transition states.

For a hypothetical reaction, such as the functionalization of the picolinic acid ring, a plausible pathway would involve initial coordination to a metal center, followed by activation of a C-H bond and subsequent coupling with a reaction partner. Density Functional Theory (DFT) calculations would be the standard method to explore such pathways.

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties dictate the kinetics of the reaction. For reactions involving substituted picolinic acids, transition states are typically characterized by elongated bonds that are being broken and partially formed bonds corresponding to new chemical linkages.

Vibrational frequency analysis is a critical step in confirming a transition state structure. A true transition state is a first-order saddle point on the potential energy surface, which means it has exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product.

For a hypothetical nucleophilic aromatic substitution reaction on a picolinic acid derivative, the transition state would likely involve the attacking nucleophile and the leaving group simultaneously interacting with the carbon atom at the substitution site. The key geometric parameters of such a transition state, derived from computational modeling of analogous systems, are presented in the table below.

Table 1: Hypothetical Transition State Parameters for a Nucleophilic Aromatic Substitution on a Picolinic Acid Analog

| Parameter | Description | Typical Calculated Value |

| C-Nu distance | Distance between the ring carbon and the incoming nucleophile | 2.0 - 2.5 Å |

| C-Lg distance | Distance between the ring carbon and the leaving group | 2.2 - 2.7 Å |

| Ring distortion | Deviation of the pyridine (B92270) ring from planarity | Variable, often slight puckering |

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -300 to -500 cm⁻¹ |

Note: These are representative values for analogous systems and would require specific calculations for 3-Methyl-4-(trifluoromethyl)picolinic acid.

While a specific energy profile for a reaction involving 3-Methyl-4-(trifluoromethyl)picolinic acid is not available, data from a computational study on a 2-picolinic acid-based Cu(II) coordination polymer in a CuAAC reaction can serve as an illustrative example. researchgate.net The calculated energy profile for this catalytic cycle reveals the energies of key intermediates and transition states. researchgate.net

Table 2: Calculated Relative Free Energies for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Involving a Picolinic Acid Ligand (Analogous System)

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Separated alkyne, azide, and catalyst | 0.0 |

| Intermediate 1 | η²-alkyne complex | -0.2 |

| Transition State 1 | Azide coordination | +8.5 |

| Intermediate 2 | Azide-coordinated complex | +8.3 |

| Transition State 2 | Cyclization | +15.7 |

| Intermediate 3 | Metallacycle intermediate | -5.4 |

| Product Complex | Triazole coordinated to catalyst | -12.1 |

Data adapted from a study on a 2-picolinic acid-based Cu(II) coordination polymer. researchgate.net The values represent the calculated free energies relative to the initial reactants.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a molecule like 3-Methyl-4-(trifluoromethyl)picolinic acid, MD simulations can provide insights into the preferred orientation of the carboxylic acid and trifluoromethyl groups relative to the pyridine ring, as well as the dynamics of their rotation.

Table 3: Key Conformational Dihedrals in Substituted Picolinic Acids for MD Analysis

| Dihedral Angle | Atoms Defining the Angle | Significance |

| τ₁ (C-C-C=O) | C3 - C2 - C(carboxyl) - O(carbonyl) | Orientation of the carboxylic acid group relative to the ring |

| τ₂ (N-C-C-O) | N1 - C2 - C(carboxyl) - O(hydroxyl) | Defines the planarity and potential for intramolecular hydrogen bonding |

| τ₃ (C-C-C-F) | C3 - C4 - C(trifluoromethyl) - F | Rotation of the trifluoromethyl group |

This table outlines the key dihedral angles that would be monitored in an MD simulation of 3-Methyl-4-(trifluoromethyl)picolinic acid to understand its conformational dynamics.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. scispace.comresearchgate.net These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide chemical synthesis. researchgate.net

For analogs of 3-Methyl-4-(trifluoromethyl)picolinic acid, numerous QSAR and QSPR studies have been conducted. For example, QSAR models have been developed for picolinic acid derivatives to predict their herbicidal or antioxidant activity. scispace.comnih.govnih.gov These studies often employ a range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, to build predictive models. scispace.com

Similarly, QSPR studies on trifluoromethyl-substituted pyridine derivatives have been performed to model properties like lipophilicity or corrosion inhibition efficiency. nih.gov These models help in understanding which structural features are crucial for a desired property. For instance, in a QSAR study on dipicolinic acid derivatives for antioxidant activity, descriptors related to molecular polarity, hydrogen bonding, and the number of double bonds were found to be significant. scispace.com

Table 4: Examples of Statistical Parameters from QSAR/QSPR Models of Analogous Picolinic Acid and Pyridine Derivatives

| Study Type | Compound Class | Modeled Property | R² (Correlation Coefficient) | Q² (Cross-validation R²) | Key Descriptors | Reference |

| QSAR | Dipicolinic acid derivatives | Antioxidant activity | 0.805 | Not specified | MATS4m, EEig03d, BELm4, Mor10p | scispace.com |

| 3D-QSAR | 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Herbicidal activity | Not specified | Not specified | Steric and electrostatic fields | nih.govnih.gov |

| QSPR | Pyridine-quinoline compounds | Corrosion inhibition | 0.98 | Not specified | Quantum-chemical descriptors | Not specified |

| 3D-QSAR | Substituted pyridine derivatives | LSD1 inhibition | 0.982 (CoMSIA) | 0.733 (CoMSIA) | Steric, electrostatic, hydrophobic fields | researchgate.net |

This table summarizes the statistical quality and key descriptors from various QSAR and QSPR studies on compounds structurally related to 3-Methyl-4-(trifluoromethyl)picolinic acid. R² indicates the goodness of fit, while Q² indicates the predictive ability of the model.

Coordination Chemistry and Metal Complexation

Ligand Properties of 3-Methyl-4-(trifluoromethyl)picolinic Acid

The coordination behavior of 3-Methyl-4-(trifluoromethyl)picolinic acid is dictated by the characteristics of its donor atoms and its preferred modes of chelation.

The primary donor atoms in 3-Methyl-4-(trifluoromethyl)picolinic acid are the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to a metal center. The electronic nature of the substituents on the pyridine ring modulates the basicity of this nitrogen. The methyl group enhances the electron density on the ring, thereby increasing the nitrogen's donor strength. Conversely, the trifluoromethyl group significantly withdraws electron density, which can reduce the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid.

The carboxylate group offers two potential oxygen donor atoms. Upon deprotonation, the carboxylate can coordinate to a metal ion in a monodentate fashion, utilizing one oxygen atom, or in a bidentate manner, where both oxygen atoms bind to the metal center. The coordination mode is often influenced by the nature of the metal ion and the steric environment.

As a bidentate ligand, 3-Methyl-4-(trifluoromethyl)picolinic acid typically forms a stable five-membered chelate ring with a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. This N,O-chelation is a common and favorable coordination mode for picolinic acid and its derivatives. The formation of a five-membered ring is generally associated with minimal ring strain, contributing to the thermodynamic stability of the resulting metal complex. The planarity of the pyridine ring and the carboxylate group further facilitates the formation of a stable coordination geometry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Methyl-4-(trifluoromethyl)picolinic acid typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and pH, can be adjusted to control the stoichiometry and structure of the final product.

Picolinic acid derivatives are known to form stable complexes with a wide range of transition metals. While specific studies on 3-Methyl-4-(trifluoromethyl)picolinic acid are limited, the coordination behavior can be inferred from related systems. For instance, with divalent transition metals like Zn(II) and Cu(II), it is expected to form complexes with varying stoichiometries, such as [M(L)₂] or [M(L)₂(H₂O)₂], where L represents the deprotonated ligand. With trivalent metals like Ir(III), V(III), and Cr(III), which typically favor octahedral coordination, complexes of the type [M(L)₃] are anticipated. The strong electron-withdrawing nature of the trifluoromethyl group can influence the redox properties of the metal center in the resulting complexes.

The stoichiometry of the metal complexes is dependent on the charge and coordination number preference of the metal ion, as well as the metal-to-ligand ratio used in the synthesis. For divalent metals, both 1:1 and 1:2 metal-to-ligand stoichiometries are common, leading to tetrahedral, square planar, or octahedral geometries, with solvent molecules often completing the coordination sphere. For trivalent metals, a 1:3 stoichiometry is frequently observed, resulting in octahedral complexes. The specific geometry adopted is also influenced by steric interactions between the ligands.

Table 1: Expected Stoichiometries and Geometries of Metal Complexes with 3-Methyl-4-(trifluoromethyl)picolinic Acid

| Metal Ion | Typical Oxidation State | Expected Stoichiometry (Metal:Ligand) | Common Geometries |

| Zinc | +2 | 1:2 | Tetrahedral, Octahedral |

| Iridium | +3 | 1:3 | Octahedral |

| Vanadium | +3 | 1:3 | Octahedral |

| Copper | +2 | 1:2 | Square Planar, Distorted Octahedral |

| Chromium | +3 | 1:3 | Octahedral |

Structural Analysis of Metal-Ligand Interactions in Solution and Solid State

In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy (for paramagnetic metal ions) can provide valuable insights into the structure and stability of the complexes. For instance, changes in the chemical shifts of the ligand's protons and carbons in the NMR spectrum upon coordination can indicate the binding sites and the nature of the metal-ligand interaction. Spectroscopic titrations can be employed to determine the stability constants of the complexes in solution.

Spectroscopic Techniques (NMR, UV-Vis, IR) for Solution Studies

Spectroscopic methods are crucial for elucidating the structure and behavior of metal complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of 3-Methyl-4-(trifluoromethyl)picolinic acid to a metal center. Upon complexation, changes in the chemical shifts of the protons and carbons of the pyridine ring and methyl group are expected. The coordination to a metal ion typically leads to a downfield shift of the signals of the protons adjacent to the coordination sites (the nitrogen atom and carboxylate group) due to the deshielding effect of the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal complexes provide information about the electronic transitions within the molecule. For complexes of 3-Methyl-4-(trifluoromethyl)picolinic acid, one would expect to observe ligand-centered π→π* transitions, which may shift upon coordination. In the case of transition metal complexes, d-d transitions or metal-to-ligand charge transfer (MLCT) bands may also appear, providing insights into the geometry and electronic structure of the coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the carboxylate group. The position of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group changes upon coordination. In the free ligand (as a carboxylate salt), the separation between these two bands (Δν = νₐₛ - νₛ) is characteristic. When the carboxylate group acts as a bidentate chelate, this separation is typically smaller than in the ionic form. In studies of other metal-picolinate complexes, the strong band of the C=O group in the free ligand is replaced by two distinct bands for the asymmetric and symmetric vibrations of the coordinated carboxylate group. mdpi.com

Table 1: Expected IR Stretching Frequencies (cm⁻¹) for Carboxylate Group Coordination This table is illustrative, based on typical data for picolinate (B1231196) complexes.

| Vibration Mode | Free Ligand (Ionic) | Bidentate Chelation |

|---|---|---|

| Asymmetric stretch (νₐₛ) | ~1630-1575 | ~1610-1550 |

| Symmetric stretch (νₛ) | ~1420-1335 | ~1440-1360 |

Stability and Thermodynamics of Metal Complexes

Formation Constants Determination

The stability of metal complexes in solution is quantified by their formation constants (or stability constants). These constants are typically determined using potentiometric (pH-metric) titrations. The Irving-Rossotti titration technique is a common method used to calculate the proton-ligand stability constant (pKₐ) of the ligand and the metal-ligand stability constants (log K). For a 1:1 metal-ligand complex, the formation constant (K₁) represents the equilibrium:

M + L ⇌ ML; K₁ = [ML] / ([M][L])

While specific log K values for 3-Methyl-4-(trifluoromethyl)picolinic acid are not available, data from the parent picolinic acid with various divalent metal ions show a stability order that often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The presence of the electron-withdrawing CF₃ group is expected to decrease the basicity of the pyridine nitrogen, which could potentially lead to lower stability constants compared to unsubstituted picolinic acid.

Table 2: Illustrative Metal-Ligand Stability Constants (log K₁) for Picolinic Acid Data for the parent compound, picolinic acid, at 0.2 M ionic strength.

| Metal Ion | log K₁ |

|---|---|

| Cu(II) | 7.55 |

| Co(II) | 6.25 |

pH-Dependent Complexation Behavior

The formation of metal complexes with picolinic acid derivatives is highly dependent on pH. jocpr.com The ligand can only coordinate effectively after the carboxylic acid proton has been removed, which occurs at a pH above its pKₐ value. Potentiometric titration curves show that complex formation typically begins at a specific pH where the curve for the metal-ligand system diverges from the curve of the free ligand. For picolinic acid, this departure often starts around pH 2.5-4.5, depending on the metal ion. jocpr.com As the pH increases, the concentration of the deprotonated ligand increases, leading to the formation of the metal complex. At very high pH, the formation of metal-hydroxo species can compete with the ligand complexation, potentially leading to precipitation.

Applications of Metal Complexes

Catalysis in Organic Reactions

Metal complexes are widely used as catalysts in organic synthesis. While no catalytic applications have been reported specifically for complexes of 3-Methyl-4-(trifluoromethyl)picolinic acid, complexes of other transition metals with various organic ligands are known to be effective catalysts. For instance, metal trifluoromethanesulfonate (B1224126) (triflate) salts are recognized as versatile and environmentally friendly Lewis acid catalysts for reactions like Friedel-Crafts acylations. researchgate.net Similarly, Schiff-base metal complexes have shown remarkable catalytic activity in Claisen-Schmidt condensation reactions for synthesizing chalcone (B49325) derivatives. mdpi.com

Given these precedents, it is plausible that complexes of 3-Methyl-4-(trifluoromethyl)picolinic acid with transition metals such as cobalt, nickel, copper, or palladium could exhibit catalytic activity. The electronic tuning provided by the methyl and trifluoromethyl groups could modulate the Lewis acidity and redox potential of the metal center, making such complexes potential candidates for catalyzing a range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Precursors for Material Science Applications

While direct and extensive research on the application of 3-Methyl-4-(trifluoromethyl)picolinic acid as a precursor in material science is not widely documented in publicly available literature, its molecular structure suggests significant potential for use in the development of advanced materials. The presence of a carboxylic acid group and a pyridine nitrogen atom makes it an excellent chelating ligand for forming stable complexes with a variety of metal ions. The trifluoromethyl group and the methyl group on the pyridine ring can further modulate the electronic properties, solubility, and thermal stability of the resulting metal complexes, making them attractive for various material science applications.

The coordination chemistry of picolinic acid and its derivatives is well-established, and they are known to form a diverse range of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. nih.gov These materials often exhibit interesting properties such as luminescence, magnetism, and catalytic activity. nih.gov The incorporation of the trifluoromethyl group, in particular, is a common strategy in materials chemistry to enhance properties like thermal stability and to influence the photophysical characteristics of materials. rsc.org

Based on the behavior of analogous trifluoromethyl-substituted pyridine carboxylic acids, it is anticipated that 3-Methyl-4-(trifluoromethyl)picolinic acid could serve as a valuable precursor for several classes of materials:

Luminescent Materials: Lanthanide complexes derived from pyridine-based ligands are renowned for their unique luminescent properties, which are critical for applications in sensors, displays, and bio-imaging. The trifluoromethyl group can influence the ligand-to-metal energy transfer, potentially enhancing the luminescence quantum yield of lanthanide complexes formed with 3-Methyl-4-(trifluoromethyl)picolinic acid. Research on related compounds has shown that fluorination can synergistically increase fluorescence quantum yield. rsc.org

Metal-Organic Frameworks (MOFs): The rigid structure and bifunctional coordinating sites (N,O-donor) of 3-Methyl-4-(trifluoromethyl)picolinic acid make it a suitable organic linker for the construction of MOFs. rsc.orgmdpi.com These porous materials have applications in gas storage, separation, and catalysis. The trifluoromethyl groups lining the pores of a hypothetical MOF could tailor the interactions with guest molecules, leading to selective adsorption properties.

Catalysis: Metal complexes of picolinic acid derivatives have been explored as catalysts in various organic transformations. The electronic properties of the metal center, which dictates its catalytic activity, can be fine-tuned by the substituents on the picolinic acid ligand. The electron-withdrawing nature of the trifluoromethyl group in 3-Methyl-4-(trifluoromethyl)picolinic acid could enhance the catalytic performance of its metal complexes in specific reactions.

While speculative, the potential applications of 3-Methyl-4-(trifluoromethyl)picolinic acid in material science are grounded in the well-understood chemistry of related compounds. Future research focusing on the synthesis and characterization of its metal complexes is necessary to fully explore and validate these potential applications.

Applications in Chemical and Non Human Biological Research

Utility as Synthetic Building Blocks and Intermediates

As a substituted picolinic acid, the compound serves as a versatile building block, or intermediate, for the construction of more complex molecules. The pyridine (B92270) ring and its substituents provide a scaffold that can be modified through various organic reactions.

Trifluoromethylpyridine (TFMP) structures are key components in a significant number of modern agrochemicals. nih.govresearchgate.netresearchoutreach.org The inclusion of a trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable traits for pesticides. researchgate.net While 3-Methyl-4-(trifluoromethyl)picolinic acid is not itself a final agrochemical product, it represents a valuable precursor for creating such active ingredients.

Picolinic acids are a notable class of synthetic auxin herbicides, with newer compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl being developed from this structural template. nih.govnih.gov Research has demonstrated that modifying the picolinic acid core, for instance by introducing a pyrazolyl group at the 6-position, can lead to the discovery of novel and potent synthetic auxin herbicides. nih.govnih.gov The 4-(trifluoromethyl)pyridine (B1295354) moiety, an isomer of the title compound, is found in the commercialized insecticide flonicamid (B1672840) and the herbicide pyroxsulam. nih.gov The synthesis of 4-(Trifluoromethyl)nicotinic acid, a key intermediate for flonicamid, underscores the industrial importance of this class of compounds. google.comchemicalbook.com

Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested for antifungal activity, showing that fluorinated heterocyclic compounds are a rich area for fungicide development. nih.gov The fungicidal activity of compounds containing a trifluoromethyl-substituted pyridine ring, such as Fluazinam, has been shown to be higher than derivatives with chloro, nitro, or cyano groups. researchgate.net This highlights the importance of the trifluoromethyl group in tuning the biological efficacy of agrochemicals.

| Agrochemical | Type | Key Structural Motif | Reference |

|---|---|---|---|

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinamide | nih.gov |

| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)pyridine | nih.gov |

| Fluazinam | Fungicide | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine derivative | researchgate.net |

| Halauxifen-methyl | Herbicide | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | nih.govnih.gov |

| Florpyrauxifen-benzyl | Herbicide | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylate | nih.govnih.gov |

The utility of trifluoromethyl-substituted picolinic acids extends beyond agrochemicals into the synthesis of complex molecules for pharmaceutical research. For example, picolinic acid derivatives serve as intermediates in the creation of compounds designed to treat respiratory disorders. google.com The isomeric compound, 4-(Trifluoromethyl)nicotinic acid, is a synthetic intermediate used to prepare pyridine carboxamides that act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase and to synthesize pyrazolylcarboxanilides that function as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels. chemicalbook.com These applications demonstrate that the trifluoromethyl picolinic acid scaffold is a valuable starting point for molecules with specific and potent biological activities.

While specific research detailing the application of 3-Methyl-4-(trifluoromethyl)picolinic acid in materials science is not extensively documented, its structural features suggest potential utility in this field. Fluorinated organic molecules are of increasing interest for creating advanced materials. The presence of the trifluoromethyl group can significantly alter the electronic properties, thermal stability, and crystalline packing of materials. Picolinic acid derivatives are known to be used as ligands for creating Metal-Organic Frameworks (MOFs), as discussed in the following section. bldpharm.combldpharm.com The incorporation of fluorinated ligands like the title compound into such frameworks could lead to materials with unique gas sorption, separation, or catalytic properties.

Ligand in Coordination Polymer and Metal-Organic Framework (MOF) Design

Picolinic acids are excellent ligands for forming coordination complexes with metal ions due to the presence of both a pyridine nitrogen and a carboxylate group in a chelating arrangement. nih.gov This ability makes them highly suitable for the rational design of coordination polymers and Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, often with porous structures applicable to gas storage, separation, and catalysis. wikipedia.orgresearchgate.netmdpi.com

The specific substitution pattern on the picolinic acid ring plays a critical role in determining the final structure and properties of the resulting metal complex. A study comparing zinc(II) complexes of two isomeric ligands, 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) and 4-(trifluoromethyl)nicotinic acid (Htfc), revealed significant structural differences based on the substituent positions. rsc.org The 5-(trifluoromethyl)picolinic acid ligand formed a chelate with the zinc ion using both its nitrogen and oxygen atoms, whereas the 4-(trifluoromethyl)nicotinic acid, where the carboxylate is not ortho to the nitrogen, coordinated in a monodentate fashion via the nitrogen atom only. rsc.org

For 3-Methyl-4-(trifluoromethyl)picolinic acid, the carboxyl group is at the 2-position relative to the pyridine nitrogen, making it an ideal N,O-bidentate chelating ligand. The methyl group at the 3-position and the trifluoromethyl group at the 4-position would influence the steric and electronic environment of the coordination sphere, potentially leading to novel framework topologies and properties. The electron-withdrawing nature of the trifluoromethyl group can affect the acidity of the ligand and the strength of the metal-ligand bond.

| Ligand | Systematic Name | Coordination Mode with Zn(II) | Resulting Complex Structure |

|---|---|---|---|

| Htpc | 5-(Trifluoromethyl)pyridine-2-carboxylic acid | N, O Chelated | Forms a five-membered chelate ring with the metal center. |

| Htfc | 4-(Trifluoromethyl)nicotinic acid | N, O Monodentate | Coordinates through the pyridine nitrogen and one carboxylate oxygen separately. |

Biochemical and Biological Activity Studies in Non-Human Systems

The structural motifs present in 3-Methyl-4-(trifluoromethyl)picolinic acid are found in many biologically active molecules, suggesting its potential for use in biochemical and biological research. Fluorinated compounds often exhibit unique interactions with biological macromolecules like proteins and DNA.

While direct enzyme inhibition data for 3-Methyl-4-(trifluoromethyl)picolinic acid is limited, studies on closely related compounds provide strong evidence for its potential in this area. The development of potent and selective inhibitors for enzymes like the mammalian target of rapamycin (B549165) (mTOR) has involved complex heterocyclic molecules containing trifluoromethylphenyl groups. nih.gov

A highly relevant study investigated the in vitro binding of the previously mentioned zinc(II) complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid (Complex 1) and 4-(trifluoromethyl)nicotinic acid (Complex 2) with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). rsc.org BSA is a standard model protein for studying drug-protein interactions, which is a key aspect of enzyme inhibition. Both complexes were found to bind to BSA, with binding constants (Kb) on the order of 105 to 106 L mol−1, indicating strong interactions. rsc.org The thermodynamic parameters of the binding suggested that hydrogen bonding and van der Waals forces were the primary driving forces. rsc.org

The study found that the chelated structure of Complex 1 resulted in a higher binding efficacy toward both BSA and DNA compared to the monodentate Complex 2. rsc.org This suggests that the specific coordination geometry, dictated by the ligand's structure, is crucial for biological activity. Given that 3-Methyl-4-(trifluoromethyl)picolinic acid is also a chelating ligand, it can be inferred that its metal complexes would also exhibit significant interactions with biomolecules, making it a candidate for enzyme inhibition studies.

| Complex | Ligand | Binding Constant (Kb) [L mol-1] | Number of Binding Sites (n) | ΔG [kJ mol-1] | ΔH [kJ mol-1] | ΔS [J mol-1 K-1] |

|---|---|---|---|---|---|---|

| Complex 1 | 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 1.53 x 106 | 1.25 | -35.29 | -17.75 | 58.86 |

| Complex 2 | 4-(Trifluoromethyl)nicotinic acid | 1.08 x 105 | 1.05 | -28.72 | -16.71 | 40.30 |

Interaction with Biomolecules (e.g., DNA, Proteins)

Research into trifluoromethyl-substituted pyridine carboxylic acids, a class of compounds structurally related to 3-Methyl-4-(trifluoromethyl)picolinic acid, has shed light on their potential interactions with key biomolecules. Studies on isomeric trifluoromethyl-pyridine carboxylic acid zinc (II) complexes have demonstrated their ability to bind to both proteins and DNA.